2,5-Dimethylbenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-6-3-4-9-8(5-6)10-7(2)11-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHANCLXYCNTZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059121 | |

| Record name | Benzothiazole, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-26-1 | |

| Record name | 2,5-Dimethylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8YB2EH8TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dimethylbenzothiazole: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocycle

2,5-Dimethylbenzothiazole is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring, with methyl groups substituted at the 2 and 5 positions.[1] This scaffold is of significant interest in medicinal and materials chemistry.[2][3] In drug development, the benzothiazole core is recognized as a "privileged structure," appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4][5] Its utility also extends to industrial applications, where it serves as a vulcanization accelerator in the rubber industry and as a stabilizer in plastics.[2] This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical protocols, and its relevance in modern research.

Molecular Structure and Physicochemical Properties

The unique arrangement of atoms in this compound dictates its chemical behavior and physical characteristics. The fusion of the electron-rich benzene ring with the electron-deficient thiazole ring creates a distinct electronic environment that influences its reactivity and interactions.

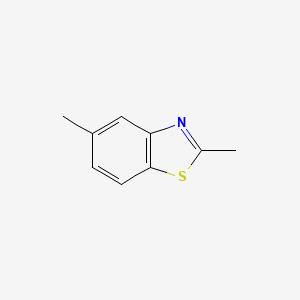

Caption: Molecular Structure of this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NS | [1][2][6] |

| Molecular Weight | 163.24 g/mol | [2][6] |

| CAS Number | 95-26-1 | [1][6] |

| Appearance | White to light yellow/orange powder or crystals | [2][7] |

| Melting Point | 36-42 °C | [2][7] |

| Boiling Point | 146 °C at 10 mmHg | [2][7] |

| Flash Point | >110 °C (>230 °F) | [7] |

| pKa | 2.02 ± 0.10 (Predicted) | [7][8] |

| Storage Temperature | 2-30°C |

Spectroscopic and Analytical Characterization

Accurate structural confirmation and purity assessment are paramount in scientific research. Spectroscopic techniques provide a detailed fingerprint of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework.

-

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups.

-

Aromatic Protons (3H): The protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.0 ppm), exhibiting splitting patterns (doublets, triplets) based on their coupling with adjacent protons.

-

Methyl Protons (6H): Two sharp singlets are expected for the two methyl groups. The C2-methyl protons will likely appear around δ 2.8 ppm, while the C5-methyl protons will be slightly more upfield, around δ 2.5 ppm.[9] This difference is due to the varying electronic environments of the thiazole and benzene portions of the molecule.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will reveal all nine unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups and bond vibrations within the molecule. Key expected absorption bands include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic/methyl): ~2850-3000 cm⁻¹

-

C=N stretching (thiazole ring): ~1615 cm⁻¹[10]

-

C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Molecular Ion Peak ([M]⁺): A prominent peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight, approximately 163.24.[1]

-

Fragmentation: Common fragmentation patterns for benzothiazoles may involve the loss of methyl groups or cleavage of the thiazole ring.

Chemical Reactivity and Synthesis

Key Reaction Pathways

The reactivity of this compound is governed by the interplay between the aromatic benzene ring and the heterocyclic thiazole ring.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions like nitration or halogenation.[11] The existing methyl group and the fused thiazole ring direct incoming electrophiles, typically to the C4 and C6 positions.

-

Reactivity of the C2-Methyl Group: The methyl group at the C2 position is activated by the adjacent imine bond (C=N). It can be deprotonated by a strong base to form a nucleophilic carbanion, which can then react with various electrophiles. This is a common strategy for elaborating the structure in synthetic schemes.

-

N-Alkylation: The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can act as a nucleophile, reacting with alkyl halides to form quaternary benzothiazolium salts. This modification is often used to alter the solubility and biological activity of the molecule.

Caption: Common synthesis pathway for this compound.

General Synthesis Approach

A prevalent method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with an aldehyde, ketone, or carboxylic acid derivative.[4][12] For this compound, this typically involves the reaction of 4-methyl-2-aminothiophenol with acetic anhydride or a similar acetylating agent, followed by cyclization.[11]

Applications in Drug Discovery and Development

The benzothiazole scaffold is a cornerstone in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[3]

-

Anticancer Agents: Numerous benzothiazole derivatives have demonstrated potent antitumor activity by targeting various pathways involved in cancer progression.[3][13]

-

Antimicrobial Research: The scaffold is present in compounds developed as antibacterial and antifungal agents, with some showing efficacy against multidrug-resistant strains.[14]

-

Neurodegenerative Diseases: Certain benzothiazole derivatives have been investigated as imaging agents for amyloid-β plaques, which are hallmarks of Alzheimer's disease.[5]

-

Enzyme Inhibition: The structural features of benzothiazoles make them effective inhibitors for various enzymes, a key strategy in treating numerous diseases.[12]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

This protocol outlines the standard procedure for preparing a sample of this compound and acquiring a proton NMR spectrum. This is a foundational experiment for identity confirmation and purity analysis.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube

-

Pasteur pipette

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Methodology

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound and place it into a clean, dry vial. b. Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The CDCl₃ serves as the solvent and its deuterium signal is used for locking the magnetic field. TMS is included as the internal standard (δ 0.0 ppm).[10] c. Gently vortex the sample until the solid is completely dissolved. The solution should be clear and free of particulate matter. d. Carefully transfer the solution into the NMR tube using a clean Pasteur pipette.

-

Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp, well-resolved peaks. d. Acquire the ¹H NMR spectrum. Typical acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 8-16 scans to ensure a good signal-to-noise ratio.

-

Data Processing and Analysis: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum. b. Perform phase correction and baseline correction to ensure the spectrum is properly presented. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons corresponding to each peak. e. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the peaks to the specific protons in the this compound structure.

Safety and Handling

This compound is classified as harmful if swallowed.[6][15] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[16]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

References

-

Cheméo. (n.d.). Chemical Properties of Benzothiazole, 2,5-dimethyl- (CAS 95-26-1). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-dimethyl-6-methoxy-benzothiazole. Retrieved from [Link]

-

A&A Fratelli Parodi Spa. (2024). Safety Data Sheet. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzothiazole, 2,5-dimethyl-. NIST WebBook. Retrieved from [Link]

-

S. M. H. Mashkouri & A. R. Mohebbati. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Organic Chemistry: An Indian Journal, 8(3), 105-109. Retrieved from [Link]

- H. Liu, et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(17), 3874.

-

CPAchem Ltd. (n.d.). Safety data sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzothiazole, 6-methoxy-2,5-dimethyl-. PubChem. Retrieved from [Link]

-

P. P. Pathak. (2021). Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Drug Designing and Development. Retrieved from [Link]

- H. S. Lihumis, et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.

- M. A. A. Abdel-Maksoud, et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.

- H. S. Lihumis, et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.

- A. T. Appell, et al. (2023). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. ACS Earth and Space Chemistry, 7(10), 2049-2060.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR and IR spectra of compounds 2-5. Retrieved from [Link]

- S. A. Al-Trawneh, et al. (2023).

-

Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme. Retrieved from [Link]

- L. K. Papernaya, et al. (2015). Microwave-assisted synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles from benzaldehydes and dithiooxamide. Russian Journal of Organic Chemistry, 51(3), 389-393.

-

SpectraBase. (n.d.). 2,5-Dimethylbenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. Benzothiazole, 2,5-dimethyl- [webbook.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. longdom.org [longdom.org]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 6. This compound CAS 95-26-1 | 841567 [merckmillipore.com]

- 7. This compound CAS#: 95-26-1 [m.chemicalbook.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 10. benchchem.com [benchchem.com]

- 11. 2,5-Dimethyl-4-nitrobenzo[d]thiazole|CAS 650635-66-8 [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Weight of 2,5-Dimethylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and molecular weight of 2,5-Dimethylbenzothiazole (CAS No. 95-26-1), a heterocyclic compound of interest in various industrial and research applications. This document outlines the fundamental chemical properties, including its molecular formula and exact mass, and delves into the principles and methodologies for its structural elucidation and molecular weight determination. Detailed, field-proven protocols for mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, coupled with an expert analysis of the expected spectral data. This guide is intended to serve as a practical resource for researchers and professionals engaged in the characterization and utilization of benzothiazole derivatives.

Introduction to this compound

This compound is a substituted benzothiazole, a class of bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring. The benzothiazole scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The addition of two methyl groups to the benzothiazole core at positions 2 and 5 imparts specific physicochemical properties that influence its reactivity, solubility, and potential applications. A thorough understanding of its molecular structure and precise molecular weight is paramount for its unambiguous identification, quality control, and for predicting its behavior in chemical and biological systems.

Molecular Identity and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular formula and weight. These core parameters are the foundation for all subsequent analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₉NS | [1][2] |

| Molecular Weight | 163.24 g/mol | [2] |

| Monoisotopic Mass | 163.045572 g/mol | |

| CAS Number | 95-26-1 | [1] |

| IUPAC Name | 2,5-dimethyl-1,3-benzothiazole | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 36-40 °C | |

| Boiling Point | 146 °C at 10 mmHg |

Elucidation of Molecular Structure

The connectivity of atoms and the overall three-dimensional shape of this compound are determined through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each carbon and hydrogen atom.

Molecular Structure of this compound

The structure consists of a benzothiazole core with a methyl group attached to the carbon at position 2 of the thiazole ring and another methyl group at position 5 of the benzene ring.

Caption: Molecular structure of this compound.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the elucidation of the molecular structure.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

-

¹H NMR Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.

-

Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing and Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Analyze the ¹H NMR spectrum for chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity).

-

Analyze the ¹³C NMR spectrum for the number of signals and their chemical shifts to identify the number of unique carbon environments.

-

Expected NMR Spectral Data and Interpretation

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will appear in the downfield region (typically 7-8 ppm) and their splitting patterns will be indicative of their positions on the benzene ring. The two methyl groups will each give rise to a singlet in the upfield region (typically 2-3 ppm), with their exact chemical shifts influenced by their position on the benzothiazole ring system.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 110-155 ppm, while the methyl carbons will appear at a much higher field (15-25 ppm). The quaternary carbons (those not bonded to any hydrogen atoms) will typically show weaker signals.

Determination of Molecular Weight

Mass spectrometry is the primary technique for the precise determination of the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

Experimental Protocol: Mass Spectrometry (MS)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound. In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•).

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dimethylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2,5-Dimethylbenzothiazole, a heterocyclic compound of interest in various research and development fields. As a Senior Application Scientist, the following sections are designed to offer not just raw data, but also expert insights into the interpretation and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule.

Introduction to this compound and its Spectroscopic Characterization

This compound (C₉H₉NS, CAS No: 95-26-1) is a substituted benzothiazole derivative.[1] The benzothiazole moiety is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[2][3][4] Accurate and unambiguous characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and structural integrity. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of this compound, offering a detailed interpretation grounded in established scientific principles.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the correct assignment of spectroscopic signals. The structure of this compound with the conventional numbering system used for spectral interpretation is presented below.

Caption: Logical workflow for NMR spectral assignment.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Expertise & Experience: For a solid sample like this compound, the KBr pellet method is a standard and reliable technique. This involves grinding the sample with potassium bromide powder and pressing it into a thin, transparent disk. This minimizes scattering and produces a high-quality spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (aromatic and thiazole rings) |

| ~1380 | Medium | CH₃ bending |

| ~810 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation:

-

C-H Stretching: The presence of both aromatic (~3050 cm⁻¹) and aliphatic (~2920 cm⁻¹) C-H stretching vibrations confirms the existence of both the benzene ring and the methyl groups.

-

Ring Vibrations: The strong absorptions around 1600 cm⁻¹ and 1470 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the fused aromatic and thiazole ring system.

-

Methyl Bending: The peak at approximately 1380 cm⁻¹ is indicative of the bending vibration of the methyl groups.

-

Fingerprint Region: The strong absorption around 810 cm⁻¹ in the fingerprint region is characteristic of C-H out-of-plane bending for the substituted benzene ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expertise & Experience: Electron Ionization (EI) is a common and effective ionization technique for relatively small, volatile organic molecules like this compound. A standard electron energy of 70 eV is typically used to induce fragmentation, leading to a reproducible and characteristic mass spectrum.

| m/z | Relative Intensity | Proposed Fragment |

| 163 | High | [M]⁺ (Molecular Ion) |

| 162 | High | [M-H]⁺ |

| 148 | Medium | [M-CH₃]⁺ |

| 122 | Medium | [M-CH₃-CN]⁺ or [M-HCN-CH₃]⁺ |

Interpretation:

-

Molecular Ion Peak: The prominent peak at m/z 163 corresponds to the molecular weight of this compound (C₉H₉NS), confirming its elemental composition. [1]* [M-H]⁺ Peak: The intense peak at m/z 162 is attributed to the loss of a hydrogen radical, a common fragmentation pathway for aromatic compounds, leading to a stable, even-electron ion.

-

Loss of a Methyl Group: The fragment at m/z 148 results from the loss of a methyl radical (•CH₃) from the molecular ion.

-

Further Fragmentation: The peak at m/z 122 suggests further fragmentation, possibly through the loss of a molecule of hydrogen cyanide (HCN) or a cyanomethyl radical from a rearranged intermediate.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared Spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment should be acquired prior to sample analysis.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe.

-

Data Acquisition:

-

Instrument: Mass spectrometer equipped with an electron ionization source.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 200-250 °C.

-

Conclusion

The combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The data presented in this guide, along with the interpretative insights, serve as a valuable reference for researchers and scientists working with this compound and related benzothiazole derivatives. The consistency across all four spectroscopic techniques provides a high degree of confidence in the assigned structure.

References

- S. K. Sahu, et al. (2012). Benzothiazole: The Molecule of Diverse Biological Activities. International Journal of Pharmaceutical Sciences and Research, 3(6), 1629-1643.

- F. Delmas, et al. (2004). Synthesis and antileishmanial activity of 2-substituted-6-nitro and 6-amino-benzothiazoles. European Journal of Medicinal Chemistry, 39(8), 685-690.

- V. K. Sareen, et al. (2006). Synthesis and antimicrobial activity of some new 2-substituted-5-nitro/amino-1,3-benzothiazoles. Indian Journal of Heterocyclic Chemistry, 16(2), 145-148.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

NIST Chemistry WebBook. (2023). Benzothiazole, 2,5-dimethyl-. In P.J. Linstrom & W.G. Mallard (Eds.), NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. [Link]

-

H. E. Gottlieb, V. Kotlyar, & A. Nudelman. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- R. M. Silverstein, F. X. Webster, D. J. Kiemle, & D. L. Bryce. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- D. L. Pavia, G. M. Lampman, G. S. Kriz, & J. R. Vyvyan. (2014). Introduction to Spectroscopy. Cengage Learning.

- M. Hesse, H. Meier, & B. Zeeh. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7227, this compound. Retrieved January 1, 2026 from [Link].

Sources

The Solubility Profile of 2,5-Dimethylbenzothiazole: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,5-dimethylbenzothiazole in organic solvents. Recognizing the critical role of solubility in drug development, chemical synthesis, and material science, this document delves into the theoretical underpinnings of this compound's solubility, outlines detailed experimental protocols for its quantitative determination, and discusses its broader implications in research and development. While extensive quantitative solubility data for this compound is not widely published, this guide equips researchers with the foundational knowledge and practical methodologies to ascertain its solubility in relevant solvent systems, thereby facilitating its effective application.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound with a molecular formula of C₉H₉NS and a molecular weight of 163.24 g/mol .[1] Its structure, featuring a fused benzene and thiazole ring system with two methyl substituents, imparts a unique combination of chemical and physical properties. This versatile molecule serves as a key building block in various industrial and pharmaceutical applications.

In the industrial sector, it is utilized as a vulcanization accelerator in the rubber and plastics industries.[2] In the realm of drug discovery and development, the benzothiazole scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The solubility of this compound is a fundamental parameter that governs its utility in these diverse applications, influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (this compound) and the solvent molecules.[4] The overall process of dissolution can be understood through the interplay of several thermodynamic factors.

2.1. Molecular Structure and Polarity

This compound is a relatively nonpolar molecule. The presence of the aromatic rings and methyl groups contributes to its lipophilic character. The nitrogen and sulfur atoms in the thiazole ring introduce some polarity, but the overall molecule is predominantly hydrophobic. This is supported by its calculated octanol-water partition coefficient (logP) of 2.913, which indicates a preference for a non-aqueous environment.[5] Its calculated water solubility (logWS) is -3.75, further confirming its low affinity for water.[5]

2.2. Solute-Solvent Interactions

The dissolution of this compound in an organic solvent involves the disruption of the crystal lattice of the solid solute and the creation of a cavity in the solvent, followed by the formation of new solute-solvent interactions. The dominant intermolecular forces at play for this compound are van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with each other but not directly with this compound, which lacks hydrogen bond donors. However, the alkyl chains of the alcohols can interact favorably with the lipophilic portions of the solute. Qualitative data for the parent compound, benzothiazole, indicates it is soluble in ethanol and methanol.[4][6]

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polarizable benzothiazole ring system. Benzothiazole is known to be soluble in acetone.[6]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through London dispersion forces. Given the significant nonpolar character of this compound, good solubility is anticipated in these solvents.

2.3. Effect of Temperature

The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic process, favoring dissolution.

Quantitative Solubility Data: A Gap in the Literature

A thorough review of the scientific literature reveals a scarcity of publicly available, quantitative solubility data for this compound in common organic solvents. While qualitative descriptions of solubility for the parent benzothiazole and some derivatives exist, specific values in units such as g/L or mol/L are not readily found.

However, a study on a structurally related compound, 2-hydrazino-4-methylbenzothiazole, provides valuable insight. Its mole fraction solubility was determined in a range of solvents, including acetone, toluene, methanol, ethanol, and ethyl acetate, with solubility generally increasing with temperature.[7] This suggests a similar trend can be expected for this compound.

The following table summarizes the qualitative solubility information and provides a framework for the expected solubility of this compound.

Table 1: Predicted and Known Solubility of Benzothiazole Derivatives

| Solvent | Solvent Type | Expected Solubility of this compound | Known Solubility of Related Compounds |

| Water | Polar Protic | Very Low | Benzothiazole: Slightly soluble[6] |

| Methanol | Polar Protic | Soluble | Benzothiazole: Soluble[4]; 2-Hydrazino-4-methylbenzothiazole: Soluble[7] |

| Ethanol | Polar Protic | Soluble | Benzothiazole: Soluble[4]; 2-Methylbenzothiazole: Soluble[8] |

| Acetone | Polar Aprotic | Soluble | Benzothiazole: Soluble[6]; 2-Hydrazino-4-methylbenzothiazole: Soluble[7] |

| Dichloromethane | Polar Aprotic | Soluble | Benzothiazine derivatives: Soluble[9] |

| Toluene | Nonpolar | Soluble | 2-Hydrazino-4-methylbenzothiazole: Soluble[7] |

| Hexane | Nonpolar | Likely Soluble | General principle of "like dissolves like" |

| Diethyl Ether | Polar Aprotic | Soluble | Benzothiazole: Very soluble[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Benzothiazole: Soluble[4] |

Experimental Protocol for Determining the Solubility of this compound

Given the lack of comprehensive published data, it is imperative for researchers to experimentally determine the solubility of this compound in their specific solvents of interest. The following section provides a detailed, self-validating protocol based on the widely accepted isothermal equilibrium shake-flask method.[10]

4.1. Principle

An excess amount of the solid this compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated supernatant is determined using a suitable analytical technique.

4.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

4.3. Experimental Workflow

Sources

- 1. Benzothiazole, 2,5-dimethyl- [webbook.nist.gov]

- 2. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]

- 3. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzothiazole, 2,5-dimethyl- (CAS 95-26-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Pharmacological Potential of 2,5-Dimethylbenzothiazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3][4] Its rigid structure, combined with the presence of nitrogen and sulfur heteroatoms, provides a unique electronic and steric profile that facilitates interactions with a wide array of biological targets.[4] This inherent versatility has rendered the benzothiazole nucleus a "privileged scaffold" in drug discovery, leading to the development of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3][4][5] The functionalization of the benzothiazole core, particularly at the 2 and 5 positions, has been a key strategy in modulating the biological activity and pharmacokinetic properties of these derivatives, paving the way for the discovery of novel therapeutic agents.[4] This guide will provide an in-depth exploration of the biological activities of 2,5-dimethylbenzothiazole derivatives, offering insights into their synthesis, mechanisms of action, and potential for future drug development.

Anticancer Activities: Targeting the Hallmarks of Malignancy

The quest for novel anticancer agents has identified benzothiazole derivatives as a promising class of compounds with the ability to interfere with various aspects of cancer cell biology.[1][3] While specific studies on this compound derivatives are emerging, the broader family of benzothiazoles has demonstrated significant potential in this area.

Mechanism of Action: A Multi-pronged Attack

Benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways simultaneously. One of the key mechanisms is the induction of apoptosis, or programmed cell death. Studies on 2-substituted benzothiazoles have shown their ability to disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent cell death.[6] Furthermore, these compounds have been observed to cause cell cycle arrest, preventing cancer cells from proliferating uncontrollably.[6]

Several key signaling pathways implicated in cancer progression are modulated by benzothiazole derivatives. These include:

-

EGFR Signaling: Downregulation of the Epidermal Growth Factor Receptor (EGFR) protein has been observed, which is crucial in controlling cell growth and proliferation.[6]

-

JAK/STAT Pathway: Inhibition of this pathway can impede cancer cell survival and proliferation.[6]

-

ERK/MAPK Pathway: Modulation of this pathway can interfere with cell division and differentiation.[6]

-

PI3K/Akt/mTOR Pathway: This critical pathway for cell survival and growth is another target for benzothiazole derivatives.[6]

The following diagram illustrates the interplay of these pathways and the points of intervention for benzothiazole derivatives.

Caption: Key signaling pathways targeted by benzothiazole derivatives in cancer cells.

In Vitro Efficacy: A Summary of Cytotoxic Activity

The anticancer potential of benzothiazole derivatives has been extensively evaluated in vitro against a panel of human cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of representative benzothiazole compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Indole based hydrazine carboxamide scaffold 12 | HT29 (Colon) | 0.015 | [3] |

| H460 (Lung) | 0.28 | [3] | |

| A549 (Lung) | 1.53 | [3] | |

| MDA-MB-231 (Breast) | 0.68 | [3] | |

| Nitrobenzylidene containing thiazolidine derivative 54 | MCF7 (Breast) | 0.036 | [3] |

| HEPG2 (Liver) | 0.048 | [3] | |

| Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 | [3] |

| A549 (Lung) | 4.074 | [3] | |

| MCF-7 (Breast) | 7.91 | [3] | |

| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 | [3] |

| A549 (Lung) | 3.89 | [3] | |

| MCF-7 (Breast) | 5.08 | [3] |

Antimicrobial Properties: A Weapon Against Drug Resistance

The rise of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Benzothiazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against both bacteria and fungi.[5][7][8][9]

Synthesis of Antimicrobial Benzothiazole Derivatives

A common synthetic route to biologically active benzothiazole derivatives involves the condensation of a substituted 2-aminothiophenol with a carboxylic acid or its derivative. The following workflow outlines a general synthetic scheme.

Caption: General synthetic workflow for this compound derivatives.

Mechanism of Antimicrobial Action

The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[7] Additionally, these compounds can disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.

In Vitro Antimicrobial Efficacy

The antimicrobial potency of benzothiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µM) | Reference |

| 2-Arylbenzothiazole analogues | Enterococcus faecalis | ~1 | [7] |

| Klebsiella pneumoniae | 1.04 - 2.03 | [7] | |

| 5-Methylphenanthridium benzothiazoles | Bacillus subtilis | 1-4 µg/ml | [7] |

| Staphylococcus aureus | 1-4 µg/ml | [7] | |

| 2,5-disubstituted furan benzothiazole | Saccharomyces cerevisiae | 1.6 - 12.5 | [7] |

Anticonvulsant and Neuroprotective Potential

Beyond their anticancer and antimicrobial properties, benzothiazole derivatives have shown promise in the treatment of neurological disorders. Epilepsy, characterized by recurrent seizures, is a condition for which new therapeutic options are continually sought.[10]

Anticonvulsant Activity

Several benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity in preclinical models. The maximal electroshock (MES) test is a widely used screening method to identify compounds with potential efficacy against generalized tonic-clonic seizures.

One notable derivative, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole (compound 6g), demonstrated significant anticonvulsant activity in the MES test with an ED50 value of 160.4 mg/kg.[10] This compound also exhibited a high protective index, suggesting a favorable therapeutic window.[10] The mechanism of action is thought to involve the modulation of GABAergic neurotransmission.[10]

Neuroprotective Effects

The neuroprotective properties of benzothiazole derivatives are also an area of active research. Riluzole, a commercially available drug containing a benzothiazole core, is used in the treatment of amyotrophic lateral sclerosis (ALS) and is known for its neuroprotective effects.[11] The antioxidant properties of some thiazole derivatives contribute to their ability to protect neurons from oxidative stress-induced damage, a key factor in ischemic brain injury.[12]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this promising area, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The diverse biological activities exhibited by benzothiazole derivatives, including their potent anticancer, antimicrobial, and anticonvulsant effects, underscore the importance of this chemical class in medicinal chemistry. The structure-activity relationship studies have shown that substitutions at the 2 and 5 positions of the benzothiazole ring are critical for modulating biological activity.[4]

Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to fully explore their therapeutic potential. Elucidating the precise mechanisms of action and identifying the specific molecular targets of these compounds will be crucial for their rational design and optimization. Furthermore, in vivo studies are warranted to assess the efficacy, pharmacokinetics, and safety of the most promising candidates. The continued investigation of this compound derivatives is a promising avenue for the discovery of new and effective drugs to address unmet medical needs.

References

- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. jchr.org [jchr.org]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic World of Naturally Occurring Benzothiazoles: A Technical Guide for Researchers

Introduction: The Benzothiazole Scaffold in Nature's Arsenal

The benzothiazole moiety, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] While extensively explored in synthetic chemistry, the natural world also harbors a fascinating array of benzothiazole-containing compounds. These natural products, found in organisms from terrestrial microbes to deep-sea sponges, exhibit a remarkable range of biological effects, including bioluminescence, cytotoxicity, and antimicrobial properties.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence of benzothiazole derivatives, their biosynthesis, methods for their study, and their significant biological activities.

Biosynthesis of Naturally Occurring Benzothiazoles: A Glimpse into Nature's Synthetic Machinery

The biosynthesis of benzothiazole natural products is a testament to the elegance of enzymatic catalysis. While the pathways for many of these compounds are yet to be fully elucidated, the biosynthesis of firefly luciferin stands as a well-studied exemplar.

The Luminescent Pathway: Biosynthesis of Firefly Luciferin

The enchanting glow of fireflies is orchestrated by the enzymatic oxidation of D-luciferin, a benzothiazole derivative.[3] The biosynthesis of this remarkable molecule has been a subject of intense research, with studies revealing a pathway that utilizes two molecules of L-cysteine and one molecule of p-benzoquinone (or its precursor, 1,4-hydroquinone).[4][5][6]

The proposed biosynthetic pathway commences with the condensation of p-benzoquinone with two molecules of L-cysteine.[4] One of the cysteine molecules undergoes decarboxylation, a key step in the formation of the benzothiazole ring.[4][7] Subsequent cyclization and dehydration steps lead to the formation of the thiazoline ring, ultimately yielding D-luciferin.[3]

Caption: Proposed Biosynthetic Pathway of Firefly Luciferin.

Marine Marvels: The Dercitin and Kuanoniamine Families of Alkaloids

The marine environment, particularly deep-water sponges of the family Pachastrellidae, has proven to be a rich source of complex benzothiazole-containing alkaloids.[8] Among these, the dercitin and kuanoniamine families of pyridoacridine alkaloids are of significant interest due to their potent cytotoxic and antitumor activities.[8][9]

Dercitin, a violet-colored alkaloid isolated from a Dercitus species sponge, was one of the first members of this class to be identified.[9][10] It exhibits potent inhibitory activity against a range of murine and human cancer cell lines, with IC50 values in the nanomolar range.[8] The kuanoniamines, isolated from both marine sponges and their molluscan predators, share the core pyridoacridine skeleton with the dercitins and also display significant cytotoxicity.[11][12]

The proposed biosynthesis of these complex marine alkaloids likely involves the condensation of tryptophan-derived and cysteine-derived precursors, although the precise enzymatic machinery remains an active area of investigation.[13]

Caption: Structural Relationship of Dercitin and Kuanoniamine Alkaloids.

Experimental Protocols: From Collection to Characterization

The study of naturally occurring benzothiazoles necessitates a robust and systematic experimental workflow, encompassing collection, extraction, isolation, and structural elucidation.

Bioassay-Guided Fractionation of Marine Sponge Extracts

A common and effective strategy for isolating bioactive compounds from complex natural extracts is bioassay-guided fractionation.[3][4][5] This approach involves a stepwise separation of the crude extract, with each resulting fraction being tested for the biological activity of interest. The active fractions are then subjected to further purification until a pure, active compound is isolated.

Caption: General Workflow for Bioassay-Guided Fractionation.

Step-by-Step Methodologies

1. Extraction of Marine Sponges:

-

Objective: To extract the secondary metabolites from the sponge tissue.

-

Protocol:

-

Lyophilize the collected sponge material to remove water.

-

Grind the dried sponge material into a fine powder.

-

Perform exhaustive extraction with a mixture of methanol (MeOH) and dichloromethane (DCM) (1:1 v/v) at room temperature.

-

Filter the extract and concentrate under reduced pressure to obtain the crude extract.

-

2. Solid-Phase Extraction (SPE) for Desalting and Initial Fractionation: [3][5]

-

Objective: To remove salts and perform a preliminary separation of the crude extract.

-

Protocol:

-

Condition a poly(styrene-divinylbenzene)-based SPE cartridge with methanol followed by water.

-

Dissolve the crude extract in a minimal amount of methanol and then suspend in water.

-

Load the aqueous suspension onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove salts.

-

Elute the organic compounds with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect each fraction and concentrate under reduced pressure.

-

3. High-Performance Liquid Chromatography (HPLC) for Purification: [7][14]

-

Objective: To isolate pure compounds from the active fractions.

-

Protocol:

-

Dissolve the active fraction from SPE in a suitable solvent (e.g., methanol).

-

Filter the solution through a 0.45 µm syringe filter.

-

Perform analytical reversed-phase HPLC (RP-HPLC) on a C18 column to develop a separation method. A common mobile phase for alkaloids is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[14]

-

Scale up the separation to a preparative RP-HPLC system using the optimized gradient.

-

Collect the fractions corresponding to the individual peaks.

-

Analyze the purity of each collected fraction by analytical HPLC.

-

Remove the solvent from the pure fractions under reduced pressure.

-

4. Structural Elucidation using Spectroscopic Techniques: [9][15][16]

-

Objective: To determine the chemical structure of the isolated pure compounds.

-

Protocol:

-

Mass Spectrometry (MS): Obtain the high-resolution mass spectrum (HRMS) to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.

-

Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity between atoms and elucidate the complete molecular structure.

-

-

Biological Activities: A Treasure Trove for Drug Discovery

Naturally occurring benzothiazoles exhibit a wide range of potent biological activities, making them attractive lead compounds for drug discovery programs.

Cytotoxicity and Antitumor Activity

As previously mentioned, the dercitin and kuanoniamine families of marine alkaloids are potent cytotoxic agents.[8][11] Dercitin, for instance, has been shown to inhibit the proliferation of various cancer cell lines at nanomolar concentrations.[8]

| Compound | Cell Line | IC50 (nM) | Reference |

| Dercitin | P388 (murine leukemia) | 63 | [8] |

| Dercitin | A549 (human lung carcinoma) | 150 | [8] |

| Dercitin | HCT-8 (human colon adenocarcinoma) | 120 | [8] |

| Kuanoniamine A | Various human tumor cell lines | Potent growth inhibitor | [11] |

| Kuanoniamine C | Estrogen-dependent breast cancer | Selective activity | [11] |

Table 1: Cytotoxic Activity of Selected Naturally Occurring Benzothiazole Derivatives

The mechanism of action for dercitin is believed to involve intercalation into DNA and inhibition of topoisomerase activity.[8]

Antimicrobial and Other Activities

Beyond their anticancer potential, naturally occurring benzothiazoles have also been reported to possess antimicrobial and other valuable biological properties. For example, some benzothiazole derivatives isolated from marine organisms have shown activity against pathogenic bacteria and fungi. The unique chemical structures of these natural products provide a rich scaffold for the development of new therapeutic agents.

Conclusion and Future Perspectives

The natural world provides a rich and often untapped source of structurally diverse and biologically active benzothiazole derivatives. From the bioluminescent firefly luciferin to the potent cytotoxic marine alkaloids of the dercitin and kuanoniamine families, these compounds showcase the remarkable synthetic capabilities of nature. The continued exploration of biodiversity, coupled with advancements in analytical techniques and high-throughput screening, promises to unveil new and exciting benzothiazole-based natural products with the potential to be developed into novel therapeutics for a range of human diseases. This guide serves as a foundational resource for researchers embarking on the exciting journey of discovering and characterizing these enigmatic natural molecules.

References

- 1. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts | Semantic Scholar [semanticscholar.org]

- 4. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. benchchem.com [benchchem.com]

- 7. Antitumor activity and nucleic acid binding properties of dercitin, a new acridine alkaloid isolated from a marine Dercitus species sponge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Activity Evaluation of Kuanoniamines A and C Isolated from the Marine Sponge Oceanapia sagittaria, Collected from the Gulf of Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 15. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijcmas.com [ijcmas.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dimethylbenzothiazole via Condensation Reaction

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 2,5-dimethylbenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] The protocol herein details a robust and efficient method centered on the condensation and subsequent cyclization of 2-amino-4-methylthiophenol with acetic anhydride. This application note is structured to provide not only a step-by-step experimental procedure but also to elucidate the underlying chemical principles, ensuring a deep understanding of the synthetic strategy. Emphasis is placed on experimental design, safety protocols, and characterization of the final product, equipping researchers with the necessary knowledge for successful and reproducible synthesis.

Introduction and Scientific Background

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[3] This structural motif is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] this compound, in particular, serves as a key building block for more complex molecules.

The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation reaction of a 2-aminothiophenol derivative with a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or, as in this protocol, an acid anhydride.[5][6][7][8] This approach, often referred to as the Jacobson synthesis or a related pathway, is favored for its efficiency and broad applicability.[9]

This guide focuses on the reaction between 2-amino-4-methylthiophenol and acetic anhydride. In this process, acetic anhydride serves a dual role: it provides the acetyl group that will become the 2-methyl group and the C2 of the thiazole ring, and it also acts as a dehydrating agent to facilitate the final cyclization step.[10][11]

Reaction Mechanism and Causality

The synthesis of this compound from 2-amino-4-methylthiophenol and acetic anhydride proceeds through a two-stage mechanism: N-acetylation followed by intramolecular cyclization.

-

N-Acetylation: The reaction initiates with the nucleophilic attack of the amino group of 2-amino-4-methylthiophenol on one of the carbonyl carbons of acetic anhydride. This is a classic acetylation reaction, resulting in the formation of an N-(2-mercapto-5-methylphenyl)acetamide intermediate and an equivalent of acetic acid as a byproduct.[10]

-

Intramolecular Cyclization and Dehydration: The thioamide intermediate then undergoes an intramolecular cyclophilic attack. The sulfur atom (thiol) acts as a nucleophile, attacking the carbonyl carbon of the acetamide group. This forms a cyclic tetrahedral intermediate. The reaction is driven to completion by the elimination of a water molecule, a process facilitated by the presence of excess acetic anhydride which acts as a dehydrating agent.[11] This dehydration step results in the formation of the aromatic thiazole ring, yielding the final product, this compound.

The choice of acetic anhydride is strategic. Its high reactivity allows the acetylation to proceed under relatively mild conditions, and its dehydrating properties are crucial for the efficiency of the final ring-closing step.[12][13][14]

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Molar Equivalents | Supplier/Grade |

| 2-Amino-4-methylthiophenol | C₇H₉NS | 139.22 | 5.0 g | 1.0 | Sigma-Aldrich, ≥97% |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 15 mL | ~4.4 | Fisher Scientific, ACS Grade |

| Toluene | C₇H₈ | 92.14 | 50 mL | - | VWR, HPLC Grade |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - | Laboratory Prepared |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Sigma-Aldrich, Anhydrous |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | Fisher Scientific, ACS Grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | VWR, HPLC Grade |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography setup

Synthetic Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methylthiophenol (5.0 g, 35.9 mmol).

-

Reagent Addition: In a fume hood, add toluene (50 mL) to the flask, followed by the slow addition of acetic anhydride (15 mL, 159 mmol). The addition of acetic anhydride may be exothermic.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a solvent system of 9:1 Hexanes:Ethyl Acetate. Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

-

Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid. Be cautious as this will result in CO₂ evolution.

-

Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 5% ethyl acetate). Collect fractions and monitor by TLC.

-

Isolation: Combine the fractions containing the pure product (visualized by UV light on the TLC plate) and evaporate the solvent to yield this compound as a crystalline solid or oil.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Appearance: Crystalline solid.

-

Melting Point: 40-42 °C.

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm) would be approximately 7.8-8.0 (d, 1H, aromatic), 7.2-7.4 (m, 2H, aromatic), 2.8 (s, 3H, C2-CH₃), and 2.5 (s, 3H, C5-CH₃). These are estimations based on similar structures.[1]

-

¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ, ppm) would be in the regions of 167 (C2), 153 (C7a), 135 (C3a), 133 (C5), and signals in the aromatic region (120-130 ppm), along with signals for the two methyl groups around 20-22 ppm.[1]

-

Infrared (IR) Spectroscopy (KBr or neat): Characteristic peaks for C=N stretching around 1600-1650 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 163.24, corresponding to the molecular weight of the product.

Safety Precautions

-

2-Amino-4-methylthiophenol: Harmful if swallowed or in contact with skin.[15] Causes skin and serious eye irritation.[16] May cause respiratory irritation.[16] Handle with extreme care, using gloves, lab coat, and safety glasses.

-

Acetic Anhydride: Corrosive and flammable.[10] Causes severe skin burns and eye damage.[10] Reacts with water to form acetic acid.[10] Handle in a fume hood.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled. May cause damage to organs through prolonged or repeated exposure.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[17][18]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reflux time and monitor closely by TLC. Ensure the reaction temperature is maintained. |

| Loss of product during work-up. | Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions. | |

| Impure Product | Incomplete neutralization. | Ensure an excess of sodium bicarbonate is used and that CO₂ evolution has ceased before extraction. |

| Inefficient purification. | Optimize the solvent system for column chromatography. Ensure proper column packing. | |

| Reaction does not start | Poor quality of starting material. | Use freshly purchased or purified 2-amino-4-methylthiophenol. |

| Insufficient heating. | Check the temperature of the heating mantle and ensure the mixture is refluxing. |

Conclusion